molecular formula C10H21N B14586670 N,N,2-Trimethylhept-1-en-3-amine CAS No. 61308-04-1

N,N,2-Trimethylhept-1-en-3-amine

Cat. No.: B14586670
CAS No.: 61308-04-1
M. Wt: 155.28 g/mol
InChI Key: XHPMDNGXGHSJTI-UHFFFAOYSA-N
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Description

N,N,2-Trimethylhept-1-en-3-amine is a chemical compound with the CAS Number 61308-01-8 and a molecular formula of C8H17N, corresponding to a molecular weight of 127.23 g/mol . This molecule features a terminal alkene (pent-1-en) and a tertiary amine group, a combination that may be of significant interest in organic synthesis and materials science. The alkene functionality is a common site for further chemical modification, such as in polymerization reactions or through additions like hydroamination, allowing researchers to build more complex structures . Concurrently, the tertiary amine group is a key structural motif in many biologically active compounds and can be involved in various chemical processes; related tertiary amines have been investigated for their physiological cooling effects, suggesting potential applications in the development of novel materials or sensory compounds . The specific mechanism of action for this compound is dependent on the research context, but its structure lends itself to interactions with biological targets like amine oxidases, which are enzymes that catalyze the oxidative deamination of various amines . Researchers may find this compound valuable for probing biochemical pathways, developing new synthetic methodologies, or as a building block in the creation of more complex molecular architectures. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61308-04-1

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

N,N,2-trimethylhept-1-en-3-amine

InChI

InChI=1S/C10H21N/c1-6-7-8-10(9(2)3)11(4)5/h10H,2,6-8H2,1,3-5H3

InChI Key

XHPMDNGXGHSJTI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=C)C)N(C)C

Origin of Product

United States

Mechanistic Investigations of N,n,2 Trimethylhept 1 En 3 Amine Reactivity

Fundamental Reactivity Patterns of Unsaturated Tertiary Amines

Unsaturated tertiary amines, such as N,N,2-trimethylhept-1-en-3-amine, are characterized by the presence of a nitrogen atom with a lone pair of electrons adjacent to a carbon-carbon double bond. This proximity dictates the molecule's fundamental reactivity, creating a system with both a nucleophilic center at the nitrogen and reactive sites within the alkene moiety.

Nucleophilic Character of the Amine Nitrogen

The nitrogen atom in this compound possesses a lone pair of electrons, making it a primary site of nucleophilicity. libretexts.org Amines, in general, are known to act as nucleophiles, readily attacking electron-deficient centers. libretexts.orgchemguide.co.uk The nucleophilicity of an amine is influenced by several factors, including the electronic effects of its substituents and the steric environment around the nitrogen atom. masterorganicchemistry.com

In the case of this compound, the nitrogen is bonded to two methyl groups and a larger heptenyl chain. The alkyl groups are electron-donating, which increases the electron density on the nitrogen and enhances its nucleophilicity compared to ammonia. masterorganicchemistry.com However, the steric bulk of the three substituents on the nitrogen can also hinder its approach to an electrophile, a factor that can modulate its reactivity. masterorganicchemistry.com Tertiary amines, while generally more basic, can sometimes be less nucleophilic than secondary amines due to this increased steric hindrance. masterorganicchemistry.com

The general trend for amine nucleophilicity is as follows:

Amine Type Relative Nucleophilicity Influencing Factors
Primary (RNH₂)GoodLess sterically hindered
Secondary (R₂NH)BetterIncreased electron density from two alkyl groups
Tertiary (R₃N)VariableHigh electron density, but can be sterically hindered

The lone pair on the nitrogen of this compound allows it to participate in a variety of reactions, including nucleophilic substitution and addition reactions. youtube.com For instance, it can react with alkyl halides to form quaternary ammonium (B1175870) salts. chemguide.co.ukvaia.com

Electrophilic Sites within the Alkene Moiety

While the amine group confers nucleophilic character, the alkene portion of this compound contains electrophilic sites. The carbon-carbon double bond is electron-rich, but in the context of α,β-unsaturated systems, the β-carbon can exhibit electrophilic character. wikipedia.orgyoutube.com In this compound, the double bond is at the 1-position, making the C-2 carbon analogous to the β-carbon in α,β-unsaturated carbonyl compounds.

Conjugation can transmit the electrophilic character of one group to another part of a molecule. libretexts.org Although there isn't a strongly electron-withdrawing group directly conjugated with the double bond in this compound, the proximity of the electronegative nitrogen atom can influence the electron density of the double bond.

The primary electrophilic character of the alkene is typically expressed during reactions with strong electrophiles. For example, the double bond can be attacked by electrophiles in addition reactions.

Detailed Reaction Mechanisms Involving the this compound Scaffold

The dual functionality of this compound allows for a range of reaction mechanisms, including additions to the double bond and potential rearrangement pathways. The amine group can also play a significant role in directing or participating in these transformations.

Addition Reactions to the Alkene Bond

The carbon-carbon double bond in this compound is susceptible to addition reactions. These can be initiated by either electrophilic or nucleophilic attack, depending on the reaction conditions and the nature of the attacking species.

Electrophilic Addition: In the presence of an electrophile (E+), the electron-rich double bond can undergo electrophilic addition. The initial attack by the double bond on the electrophile would lead to the formation of a carbocation intermediate. The regioselectivity of this addition would be governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon (C-1) to form the more stable tertiary carbocation at C-2. A subsequent attack by a nucleophile (Nu-) would complete the addition.

Nucleophilic Addition: While less common for isolated alkenes, nucleophilic addition to the double bond can occur, particularly if the alkene is activated by an electron-withdrawing group. In the case of α,β-unsaturated carbonyl compounds, nucleophiles can add to the β-carbon in a conjugate or 1,4-addition. libretexts.org For this compound, a strong nucleophile might attack the double bond, particularly if the amine nitrogen is protonated or coordinated to a Lewis acid, which would increase the electrophilicity of the alkene.

Rearrangement Pathways

Unsaturated amines can undergo various rearrangement reactions, often catalyzed by acids or transition metals.

masterorganicchemistry.comvaia.com-Sigmatropic Rearrangement: A common rearrangement for allylic amines is the masterorganicchemistry.comvaia.com-sigmatropic rearrangement. vaia.com This type of reaction typically involves the migration of a group from a nitrogen or oxygen atom to an adjacent carbon atom through a five-membered cyclic transition state. For a derivative of this compound, such as its N-oxide (formed by oxidation with an agent like H₂O₂), a masterorganicchemistry.comvaia.com-sigmatropic rearrangement could occur. pearson.com

Hofmann Elimination: Tertiary amines can be converted into quaternary ammonium hydroxides, which can then undergo Hofmann elimination to form an alkene. youtube.com While this compound already contains a double bond, this type of reaction could be relevant if the molecule were to undergo reactions that saturate the double bond first.

Role of the Amine in Catalytic Cycles or as a Chiral Auxiliary

The tertiary amine functionality in this compound suggests potential applications in catalysis.

As a Base or Ligand: Tertiary amines are commonly used as bases in organic synthesis to neutralize acidic byproducts. The nitrogen lone pair also allows it to act as a ligand for transition metals, potentially enabling its use in the synthesis of catalysts. acs.org The specific structure of this compound, with its combination of steric bulk and electronic properties, would influence its effectiveness as a ligand.

As a Chiral Auxiliary: If this compound were synthesized in an enantiomerically pure form, the chiral center at C-3 could potentially direct the stereochemical outcome of reactions at other parts of the molecule or in other molecules. Chiral amines are valuable as resolving agents and as chiral auxiliaries in asymmetric synthesis. nih.gov The synthesis of chiral allylic amines can be achieved through methods like nucleophilic additions to imines. nih.gov

Influence of Steric and Electronic Factors on Reaction Pathways

The reactivity of this compound is fundamentally controlled by the steric and electronic environment around its two primary reactive sites: the nitrogen lone pair and the carbon-carbon double bond.

Steric hindrance, the repulsion between electron clouds of non-bonded groups, plays a critical role in the chemical behavior of amines. youtube.com In this compound, the nitrogen atom is tertiary, bonded to two methyl groups and a large 2-methylhept-1-en-3-yl group. This arrangement creates significant steric congestion around the nitrogen.

Nucleophilicity: The primary role of the amine is to act as a nucleophile, using its lone pair of electrons to form a new bond with an electrophile. However, the bulky substituents surrounding the nitrogen atom impede the approach of electrophiles. This steric shielding reduces the amine's nucleophilicity compared to less hindered tertiary amines like trimethylamine (B31210). nih.gov Reactions that require direct attack by the nitrogen, such as SN2 reactions with sterically demanding alkyl halides, would be expected to be very slow. youtube.com

Basicity: Steric hindrance also affects the amine's ability to act as a Brønsted-Lowry base (a proton acceptor). While the lone pair is electronically available, the bulky groups can hinder its ability to access a proton. In extremely congested amines, this can lead to a decrease in basicity and a preference for planar geometries around the nitrogen to alleviate steric strain. nih.govrsc.org

Electrophilicity of the Alkene: The carbon-carbon double bond can act as a nucleophile, reacting with electrophiles. Steric hindrance from the adjacent tertiary amine and the methyl group on the double bond can influence the regioselectivity of electrophilic addition. The approach of an electrophile would be favored at the less substituted C1 carbon (the methylene (B1212753) group) of the double bond.

The electronic effects of the alkyl groups modulate the inherent reactivity of the amine and alkene functionalities.

Inductive Effect: Alkyl groups are electron-donating through the sigma bond network (positive inductive effect, +I). The two methyl groups and the larger heptenyl group all push electron density towards the nitrogen atom. This increases the electron density on the nitrogen, which intrinsically enhances its basicity and nucleophilicity. However, this electronic enhancement is in direct competition with the steric hindrance effects described above.

Allylic Position: The nitrogen atom is in an allylic position, meaning it is adjacent to a carbon-carbon double bond. This position is crucial for its reactivity. If the amine were to be protonated or engage in a reaction that creates a positive charge on the nitrogen, the adjacent double bond could stabilize this charge through resonance. Conversely, the allylic position makes the C-H bonds on the carbons adjacent to the double bond (C3 in this case) susceptible to abstraction in certain radical or organometallic reactions. Studies on other allylic amination reactions show that this position is key to their synthetic utility. organic-chemistry.orgacs.org

Kinetic and Thermodynamic Aspects of this compound Transformations

Understanding the kinetic (rate of reaction) and thermodynamic (stability of reactants and products) aspects is essential for predicting the outcome of any chemical transformation. While specific experimental data for this compound is unavailable, we can postulate the factors that would govern its reactions.

Kinetic Control: Reactions that are kinetically controlled yield the product that is formed fastest, which usually proceeds through the transition state with the lowest activation energy. For this compound, reactions involving the less sterically hindered C1 position of the alkene would likely be kinetically favored over reactions at the more substituted C2 or C3 positions. For example, in a hydroboration-oxidation reaction, the boron would be expected to add preferentially to the C1 carbon.

Thermodynamic Control: Thermodynamically controlled reactions yield the most stable product, which may not be the one that forms the fastest. The stability of potential products derived from this compound would depend on factors like bond strengths and steric strain in the final molecule. For instance, while an electrophilic addition might initially occur at the C1 position (kinetic product), a subsequent rearrangement could potentially lead to a more substituted, and thus more stable, product (thermodynamic product) if a viable mechanism exists.

The interplay between kinetics and thermodynamics can be illustrated with a hypothetical data table for a transformation, such as isomerization.

Hypothetical Data for Isomerization Reaction

Reaction PathwayActivation Energy (Ea) (kJ/mol)Enthalpy of Reaction (ΔH) (kJ/mol)Product StabilityControl
Pathway A -> Product ALowerLess NegativeLess StableKinetic
Pathway B -> Product BHigherMore NegativeMore StableThermodynamic

In the absence of direct experimental data, a theoretical analysis of this compound based on its structure provides significant insight into its probable reactivity. The molecule's chemistry is a balance between the electron-donating effects of its alkyl groups, which enhance the nitrogen's basicity, and significant steric hindrance that reduces its nucleophilicity and influences the regioselectivity of reactions. The allylic nature of the amine introduces additional reactive possibilities. A full understanding would require empirical kinetic and thermodynamic studies to quantify these competing effects.

Spectroscopic Characterization and Structural Elucidation Studies of N,n,2 Trimethylhept 1 En 3 Amine and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like N,N,2-trimethylhept-1-en-3-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-donating nitrogen atom and the anisotropic effects of the carbon-carbon double bond.

Based on analogous structures and established chemical shift principles, the expected ¹H NMR data are summarized below. docbrown.inforesearchgate.netpdx.eduorganicchemistrydata.orgdocbrown.infoyoutube.com The protons of the vinyl group (H-1) are expected to appear as two distinct signals due to their different chemical environments (cis and trans to the main alkyl chain). The proton at C-3, being adjacent to the nitrogen atom, will be shifted downfield. The N,N-dimethyl groups will likely appear as a single sharp peak, while the protons of the heptyl chain will show characteristic multiplets.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
H-1 (vinyl, cis)4.0 - 4.5Doublet1H
H-1 (vinyl, trans)4.0 - 4.5Doublet1H
H-33.0 - 3.5Triplet1H
N(CH₃)₂2.2 - 2.5Singlet6H
2-CH₃1.7 - 2.0Singlet3H
H-41.3 - 1.6Multiplet2H
H-51.2 - 1.4Multiplet2H
H-61.2 - 1.4Multiplet2H
H-70.8 - 1.0Triplet3H

These are estimated values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the olefinic carbons are particularly characteristic, with the β-carbon (C-1) appearing at a higher chemical shift than the α-carbon (C-2) due to the influence of the nitrogen atom in enamines. rsc.orgyoutube.comyoutube.comnetlify.app

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (vinyl)140 - 150
C-2 (vinyl)95 - 105
C-360 - 70
N(CH₃)₂40 - 45
2-CH₃20 - 25
C-430 - 35
C-525 - 30
C-622 - 27
C-713 - 15

These are estimated values and may vary based on solvent and experimental conditions.

To definitively assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments is employed. acs.orgucl.ac.ukdoubtnut.com

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, it would show a cross-peak between the proton at C-3 and the protons at C-4, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to unambiguously assign the proton signals to their corresponding carbon atoms in the skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can be used to determine the stereochemistry around the double bond by observing the spatial proximity of the vinyl protons to other groups. ucl.ac.uk

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte. netlify.app By integrating the signals in the ¹H NMR spectrum and comparing them to a certified internal standard with a known concentration, the absolute purity of the this compound sample can be calculated. This method is highly accurate and can also be used to determine the yield of a chemical reaction. The relative purity can also be assessed by comparing the integral of the main compound's signals to those of any impurities present in the spectrum.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. As a tertiary amine, a key feature would be the absence of N-H stretching vibrations, which are typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region. acs.org

The most significant expected IR absorptions are detailed in the table below. The C=C stretching vibration of the enamine system and the C-N stretching vibrations are particularly diagnostic.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C-H stretch (sp² hybridized)3000 - 3100Medium
C-H stretch (sp³ hybridized)2850 - 2960Strong
C=C stretch (enamine)1600 - 1650Medium
C-N stretch1250 - 1020Medium to Strong

These are estimated values and may vary based on the physical state of the sample (e.g., neat liquid, KBr pellet).

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of this compound, providing vital information about its molecular weight and structural features through controlled fragmentation. When subjected to ionization, typically through electron impact (EI), the molecule fragments in a predictable manner, yielding a unique mass spectrum.

For tertiary amines like this compound, a characteristic fragmentation pathway involves the cleavage of the carbon-carbon bond alpha to the nitrogen atom. This process leads to the formation of a stable, nitrogen-containing resonance-stabilized cation. In the case of this compound, the most prominent fragmentation would be the loss of a butyl radical from the C3 position, leading to a highly abundant fragment ion. Another significant fragmentation pathway is the cleavage that results in the dimethylaminomethyl cation, [(CH₃)₂NCH₂]⁺. This fragment is often observed as the base peak in the mass spectra of N,N-dimethylalkylamines, appearing at a mass-to-charge ratio (m/z) of 58.

The molecular ion peak (M⁺) for this compound, which corresponds to its molecular weight, may sometimes be of low intensity or even absent in 70 eV EI spectra due to the high stability of the resulting fragment ions. In such cases, softer ionization techniques may be employed to enhance the visibility of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of this compound. By measuring the mass-to-charge ratio to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a precise molecular formula.

For this compound, the molecular formula is C₁₀H₂₁N. HRMS can distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). This high level of precision provides strong evidence for the compound's identity and is a critical component of its structural elucidation.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₂₁N
Calculated Exact Mass155.1674
Observed m/z (Hypothetical)155.1672
Mass Error (ppm)-1.3

Chromatographic Methods for Separation and Purity Determination

Chromatographic techniques are fundamental for assessing the purity of this compound and for the critical task of separating its enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile compounds like this compound. The gas chromatograph separates the compound from any impurities based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification.

The analysis of amines by GC can sometimes be challenging due to peak tailing caused by the interaction of the basic amine group with active sites on the column. To mitigate this, specialized columns, such as those with a wax-based or an amine-deactivated stationary phase, are often used. Alternatively, derivatization of the amine can be performed to reduce its polarity and improve its chromatographic behavior.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for non-volatile derivatives or when GC is not suitable. For the crucial task of separating the enantiomers of this chiral amine, Chiral HPLC is the method of choice.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H), are widely and successfully used for the resolution of chiral amines. nih.gov The separation is typically achieved in normal-phase mode, using a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier, often an alcohol such as isopropanol. yakhak.org The addition of small amounts of a basic modifier, like diethylamine, is often necessary to improve peak shape and resolution by minimizing interactions with residual acidic sites on the silica (B1680970) support of the CSP.

The enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other, can be accurately determined from the relative peak areas in the chromatogram.

Table 2: Hypothetical Chiral HPLC Method for this compound

ParameterCondition
ColumnChiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 220 nm
Retention Time (R-enantiomer)8.5 min (Hypothetical)
Retention Time (S-enantiomer)10.2 min (Hypothetical)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful green alternative to HPLC for chiral separations. chromatographyonline.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This results in faster separations and significantly reduced consumption of organic solvents.

For the enantiomeric separation of amines, SFC is often performed with the same types of chiral stationary phases used in HPLC. The mobile phase typically consists of supercritical CO₂ mixed with a small percentage of an alcohol modifier, such as methanol (B129727) or ethanol. Basic or acidic additives can also be employed to enhance selectivity and peak shape. chromatographyonline.comchromatographyonline.com SFC often provides complementary selectivity to HPLC and can achieve baseline resolution of enantiomers in shorter analysis times. chromatographyonline.com

Computational Chemistry and Theoretical Studies of N,n,2 Trimethylhept 1 En 3 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like N,N,2-trimethylhept-1-en-3-amine, these calculations can reveal details about its three-dimensional shape, electron distribution, and orbital energies, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and stability of organic compounds. In the case of an allylic amine like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be employed to determine the most stable conformation. These calculations would optimize the bond lengths, bond angles, and dihedral angles to find the geometry that corresponds to the lowest energy state on the potential energy surface.

For analogous allylic amines, DFT studies have shown that the conformational preference is influenced by the steric bulk of the substituents on the nitrogen atom and the allylic carbon. It is expected that for this compound, the trimethylsilyl (B98337) group and the heptene (B3026448) chain would arrange themselves to minimize steric hindrance. The stability of different conformers can be compared by their calculated electronic energies.

Table 1: Representative DFT Calculated Geometrical Parameters for an Allylic Amine System

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=C1.34
C-N1.45
C-C-C (allylic)125
C-C-N110
C=C-C-N~120

Note: This table presents typical values for a generic allylic amine and is for illustrative purposes. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and reactivity. wikipedia.orgschrodinger.com

A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair and the C=C double bond, making these sites nucleophilic. The LUMO would likely be an antibonding π* orbital associated with the double bond. DFT calculations can provide precise energy values for these orbitals.

Table 2: Representative Frontier Molecular Orbital Energies for an Allylic Amine

OrbitalEnergy (eV)
HOMO-5.8
LUMO1.2
HOMO-LUMO Gap7.0

Note: These are representative values. The actual HOMO-LUMO gap for this compound would depend on its specific geometry and electronic structure.

Electrostatic Potential Mapping and Partial Charge Distribution

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red) indicate areas of high electron density, which are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For this compound, the ESP map would likely show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, and also associated with the π-system of the double bond. The hydrogen atoms of the methyl groups and the alkyl chain would exhibit positive potential. This information is invaluable for understanding intermolecular interactions and predicting sites of reaction.

Partial charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, quantifies the charge on each atom. This data provides a more detailed picture of the electronic landscape of the molecule.

Computational Modeling of Reaction Mechanisms

Computational chemistry is not only used to study static molecules but also to model the dynamic processes of chemical reactions. This allows for the elucidation of reaction mechanisms, the identification of intermediates, and the prediction of reaction rates and selectivities.

Transition State Characterization and Reaction Barrier Calculations

To understand the mechanism of a reaction involving this compound, computational chemists can locate and characterize the transition state (TS) structures for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. ucsb.edu

DFT calculations are commonly used to optimize the geometry of transition states and verify their nature by frequency calculations (a true TS has exactly one imaginary frequency). nih.gov The energy difference between the reactants and the transition state is the activation energy or reaction barrier. nih.gov By comparing the activation energies for different possible reaction pathways, the most likely mechanism can be determined. For instance, in an addition reaction to the double bond, different transition states for syn- and anti-addition could be modeled to predict the stereochemical outcome.

Solvent Effects on Reactivity through Implicit and Explicit Solvation Models

Reactions are rarely carried out in the gas phase; they are typically performed in a solvent. The solvent can have a significant impact on reaction rates and mechanisms. rsc.org Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. aip.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the reactant molecules. nih.gov This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in many reactions. nih.gov While more computationally expensive, explicit models can provide a more accurate picture of the reaction environment.

For reactions involving this compound, the choice of solvent could influence the stability of charged intermediates or transition states. For example, a polar solvent would likely stabilize a polar transition state, thereby lowering the activation energy and accelerating the reaction. Computational modeling of solvent effects would be essential for accurately predicting the reactivity of this compound in a realistic chemical setting. numberanalytics.com

Computational Prediction of Spectroscopic Data (NMR, IR)

The prediction of spectroscopic data through computational methods is a cornerstone of modern chemical analysis, allowing for the theoretical characterization of novel compounds like this compound. These predictions are invaluable for confirming experimental results and for the initial identification of a synthesized molecule.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be calculated with a high degree of accuracy using quantum mechanical methods, most notably Density Functional Theory (DFT). nih.gov For a molecule such as this compound, the process would involve first finding the lowest energy conformation of the molecule through geometry optimization. Following this, the magnetic shielding tensors for ¹H and ¹³C nuclei and the vibrational frequencies can be calculated. nih.govnih.gov

The calculated shielding constants are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). Similarly, the calculated vibrational frequencies are scaled by an appropriate factor to account for anharmonicity and other systematic errors inherent in the computational model, yielding a predicted IR spectrum. openstax.org

Hypothetical Predicted ¹H and ¹³C NMR Data:

Below is a table of hypothetical, yet plausible, ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted by DFT calculations.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (vinyl CH₂)5.15 (d)115.2
C2 (quaternary)-145.8
C3 (CH-N)3.10 (t)68.5
C4 (CH₂)1.45 (m)35.1
C5 (CH₂)1.30 (m)28.9
C6 (CH₂)1.25 (m)22.6
C7 (CH₃)0.90 (t)14.1
C2-CH₃1.75 (s)24.3
N(CH₃)₂2.25 (s)42.7

Hypothetical Predicted IR Data:

The following table presents key hypothetical IR absorption bands for this compound, predicted from computational vibrational analysis.

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
C-H stretch (sp³)2850-2960Strong
C-H stretch (sp²)3020-3080Medium
C=C stretch1640-1680Medium
C-N stretch1000-1250Medium

Conformational Analysis and Stereochemical Prediction

The flexibility of the heptene chain and the stereocenter at the C3 position make the conformational landscape of this compound complex. Understanding this landscape is crucial for predicting its physical properties and reactivity.

Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational space of flexible molecules. nih.govnih.gov By simulating the motion of atoms over time, MD can reveal the most stable and populated conformations of this compound in a given environment (e.g., in a solvent or in the gas phase). plos.org

An MD simulation would be set up by placing the molecule in a simulation box, often with explicit solvent molecules. plos.org The system's energy is first minimized, and then it is gradually heated to the desired temperature and equilibrated. During the production run, the trajectory of each atom is recorded, providing a detailed movie of the molecule's dynamic behavior. nih.gov Analysis of this trajectory can identify key dihedral angles that define the molecule's shape and the relative energies of different conformers.

This compound possesses a stereocenter at the C3 position, meaning it can exist as a pair of enantiomers (R and S). If this molecule were synthesized from a prochiral precursor, predicting the ratio of these stereoisomers is a key challenge. Computational methods can model the transition states of the reaction pathways leading to each stereoisomer.

The relative energies of the diastereomeric transition states determine the stereochemical outcome of the reaction. By calculating these energies using high-level quantum mechanical methods, it is possible to predict the diastereomeric and, consequently, the enantiomeric ratios. nih.gov The enantiomeric ratio (er) can be estimated from the difference in the Gibbs free energies (ΔΔG‡) of the transition states leading to the R and S enantiomers. nih.gov

Hypothetical Predicted Stereochemical Outcome for a Synthetic Route:

Assuming a hypothetical catalytic asymmetric synthesis, the following table illustrates how computational predictions could inform the expected stereochemical outcome.

Transition State Calculated Relative Free Energy (kcal/mol) Predicted Product Ratio
TS leading to R-enantiomer0.095
TS leading to S-enantiomer1.85

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

Structure-Reactivity Relationship (SAR) studies aim to connect a molecule's structure with its chemical reactivity. Computational methods are increasingly used to build these relationships, offering predictive power for designing new chemical transformations. nih.govmdpi.com

Predictive models for the reactivity of this compound can be developed using machine learning and quantitative structure-activity relationship (QSAR) approaches. mdpi.comacs.org These models are trained on datasets of known reactions for similar amines. acs.orgnih.gov Molecular descriptors, which are numerical representations of a molecule's properties (e.g., electronic, steric, and topological features), are calculated for each amine in the dataset. nih.gov

A mathematical model is then built to correlate these descriptors with the observed reactivity. nih.govacs.org For this compound, such a model could predict its susceptibility to oxidation, N-dealkylation, or its performance in a specific catalytic reaction based on its calculated descriptors. mdpi.com

The reactivity of the amine nitrogen in this compound is significantly influenced by the steric hindrance imposed by the surrounding alkyl groups: the two N-methyl groups, the C2-methyl group, and the heptenyl chain. nih.gov Computational methods can quantify this steric hindrance and predict its impact on reaction rates.

For instance, the accessibility of the nitrogen lone pair to an approaching electrophile can be mapped using molecular electrostatic potential (MEP) surfaces. Furthermore, the steric parameter, often quantified by measures like the buried volume (%VBur), can be calculated. nih.gov By comparing the calculated steric parameters of this compound with those of other amines with known reactivities, a prediction of its relative reaction rates can be made. For example, increased steric hindrance around the nitrogen is expected to decrease the rate of reactions like SN2 alkylation but may favor elimination reactions under certain conditions.

Hypothetical SAR Data on Amine Reactivity:

This table illustrates a hypothetical SAR analysis comparing this compound to other tertiary amines in a model alkylation reaction.

Amine Calculated %VBur (Steric Hindrance) Predicted Relative Reaction Rate
Triethylamine35.21.00
Diisopropylethylamine45.80.25
This compound 42.1 0.40
N,N-Dimethyl-2-hexanamine38.50.75

Chemical Transformations and Derivatization Strategies for N,n,2 Trimethylhept 1 En 3 Amine

Functionalization of the Alkene Moiety

The trisubstituted alkene in N,N,2-trimethylhept-1-en-3-amine is a key site for functionalization, enabling the introduction of new atoms and functional groups, which can significantly alter the molecule's properties.

Hydrogenation and Halogenation Reactions

Hydrogenation of the alkene would lead to the saturated analogue, N,N,2-trimethylheptan-3-amine. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst. The choice of catalyst can be crucial in achieving high yields and avoiding side reactions.

Reaction Reagents and Conditions Expected Major Product
HydrogenationH₂, Pd/C, Ethanol, room temperatureN,N,2-trimethylheptan-3-amine

Halogenation of the double bond can proceed via different mechanisms depending on the reagents and conditions. Electrophilic addition of halogens like bromine (Br₂) or chlorine (Cl₂) would be expected to form a dihaloalkane. However, due to the presence of the allylic protons, radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator could lead to substitution at the allylic position, though this is less likely for a trisubstituted alkene.

Reaction Reagents and Conditions Expected Major Product
Electrophilic BrominationBr₂, CH₂Cl₂1,2-Dibromo-N,N,2-trimethylheptan-3-amine
Allylic BrominationNBS, CCl₄, light or heat1-Bromo-N,N,2-trimethylhept-2-en-3-amine

Hydroboration-Oxidation and Ozonolysis

Hydroboration-oxidation offers a method to introduce a hydroxyl group with anti-Markovnikov regioselectivity. In the case of this compound, the boron atom would be expected to add to the less substituted carbon of the double bond (C1), leading to the formation of the corresponding alcohol upon oxidation. The presence of the bulky tertiary amine could influence the stereoselectivity of the reaction. Studies on similar allylic amines have shown that the reaction can be sensitive to conditions, with potential for both intra- and intermolecular pathways. acs.org

Reaction Reagents and Conditions Expected Major Product
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOHN,N,2-Trimethyl-3-aminoheptan-1-ol

Ozonolysis provides a powerful method for cleaving the carbon-carbon double bond. wikipedia.org Depending on the workup conditions, different products can be obtained. Reductive workup would yield an aldehyde and a ketone, while oxidative workup would produce a carboxylic acid and a ketone. The tertiary amine can potentially interfere with the reaction, but this can often be mitigated by performing the reaction at low temperatures and using appropriate workup procedures. copernicus.orgnih.gov

Reaction Reagents and Conditions Expected Major Products (Reductive Workup)
Ozonolysis (Reductive)1. O₃, CH₂Cl₂, -78 °C; 2. Zn, H₂O or (CH₃)₂S2-(Dimethylamino)hexan-2-one and Formaldehyde
Ozonolysis (Oxidative)1. O₃, CH₂Cl₂, -78 °C; 2. H₂O₂2-(Dimethylamino)hexanoic acid and Carbon dioxide

Epoxidation and Dihydroxylation

Epoxidation of the alkene would form an epoxide, a versatile intermediate for further transformations. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this purpose. The stereochemistry of the epoxidation can be influenced by the existing stereocenter at C3 and the directing effect of the allylic amine.

Reaction Reagents and Conditions Expected Major Product
Epoxidationm-CPBA, CH₂Cl₂2-(1,1-Dimethyloxiran-2-yl)-N,N-dimethylhexan-1-amine

Dihydroxylation introduces two hydroxyl groups across the double bond. This can be achieved with reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) for syn-dihydroxylation, or through the opening of an epoxide for anti-dihydroxylation. Similar to epoxidation, the stereochemical outcome will be influenced by the adjacent chiral center and the amine group.

Reaction Reagents and Conditions Expected Major Product (syn-dihydroxylation)
Syn-DihydroxylationOsO₄ (cat.), NMO, acetone/waterN,N,2-Trimethyl-3-aminoheptane-1,2-diol

Reactions Involving the Tertiary Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the tertiary amine makes it a nucleophilic and basic center, allowing for a distinct set of chemical transformations.

N-Oxidation and Quaternization

N-Oxidation involves the oxidation of the tertiary amine to an N-oxide using oxidizing agents like hydrogen peroxide or a peroxy acid. The resulting this compound N-oxide is a key intermediate for the Cope elimination.

Reaction Reagents and Conditions Expected Major Product
N-OxidationH₂O₂, methanol (B129727)This compound N-oxide

Quaternization , also known as the Menshutkin reaction, involves the alkylation of the tertiary amine with an alkyl halide, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. nih.gov This transformation converts the neutral amine into a positively charged species, which is a good leaving group in elimination reactions.

Reaction Reagents and Conditions Expected Major Product
Quaternization (with Methyl Iodide)CH₃I, acetoneN,N,N,2-Tetramethylhept-1-en-3-aminium iodide

Elimination Reactions to Form Dienamines

The conversion of this compound to a dienamine can be achieved through elimination reactions of its N-oxide or quaternary ammonium salt derivatives.

The Cope elimination is a thermal, syn-elimination of a tertiary amine N-oxide. Heating the N-oxide of this compound would be expected to lead to the formation of a diene by abstraction of a proton from the carbon adjacent to the nitrogen. Given the structure, elimination could potentially lead to a mixture of diene isomers.

The Hofmann elimination is an E2 elimination reaction of a quaternary ammonium hydroxide (B78521), formed from the corresponding quaternary ammonium salt. Treatment of the N,N,N,2-tetramethylhept-1-en-3-aminium iodide with a base like silver oxide would generate the hydroxide salt, which upon heating, would eliminate trimethylamine (B31210) to yield a diene. The Hofmann rule predicts that the major product will be the least substituted alkene, which in this case would favor the formation of a terminal diene.

Reaction Starting Material Reagents and Conditions Expected Major Product
Cope EliminationThis compound N-oxideHeat2-Methylhepta-1,3-diene
Hofmann EliminationN,N,N,2-Tetramethylhept-1-en-3-aminium iodide1. Ag₂O, H₂O; 2. Heat2-Methylhepta-1,3-diene

Cyclization and Rearrangement Reactions Involving the this compound Framework

The allylic amine structure inherent to this compound is a key precursor for various intramolecular cyclization and rearrangement reactions, leading to the formation of diverse heterocyclic systems.

One prominent cyclization strategy is the aza-Prins reaction , which involves the acid-catalyzed cyclization of a homoallylic amine with an aldehyde. gre.ac.ukresearchgate.net For a molecule like this compound, this could be adapted to form substituted piperidine (B6355638) rings, which are common motifs in pharmaceuticals. ajchem-a.comrsc.orgenamine.net The reaction typically proceeds through the formation of an iminium ion, followed by intramolecular attack of the alkene. The diastereoselectivity of the aza-Prins reaction can often be controlled, leading to specific stereoisomers. gre.ac.uk For instance, the use of Lewis acids like indium trichloride (B1173362) has been shown to effectively promote this type of cyclization. researchgate.net

Radical cyclizations offer another powerful tool for constructing cyclic structures from unsaturated amines. nih.gov N-alkenylaminyl radicals, which could be generated from derivatives of this compound, can undergo cascade cyclizations to form bicyclic structures like pyrrolizidines and indolizidines. ugent.be Density functional theory (DFT) calculations have been used to predict the preference for the formation of certain ring sizes in these radical cascades. ugent.be

Intramolecular hydroamination/cyclization of aminodienes, catalyzed by organolanthanide complexes, provides a highly diastereoselective route to substituted pyrrolidines and piperidines. acs.org This methodology could be applied to analogs of this compound containing an additional double bond, with the reaction rates for aminodienes being significantly faster than for simple aminoalkenes. The mechanism is believed to involve a turnover-limiting insertion of the C=C bond into the lanthanide-nitrogen bond. acs.org

A notable rearrangement applicable to allylic amines is the aza-Claisen rearrangement . This thermally or palladium-catalyzed reaction of N-allyl ynamides, which could be prepared from a derivative of this compound, can lead to the formation of α,β-unsaturated cyclopentenimines through a tandem aza-Claisen rearrangement–carbocyclization sequence. nih.gov The reaction pathway can be influenced by the nature of the substituents on the ynamide. nih.gov

Table 1: Exemplary Cyclization and Rearrangement Reactions of Allylic Amines

Reaction TypeSubstrate TypeCatalyst/ReagentProduct TypeRef.
Aza-Prins CyclizationHomoallylic amine and aldehydeLewis or Brønsted acidSubstituted piperidine gre.ac.ukresearchgate.net
Radical Cascade CyclizationN-alkenyl-2-aziridinylmethyl radicalRadical initiatorPyrrolizidine/Indolizidine ugent.be
Intramolecular HydroaminationAminodieneOrganolanthanide complexSubstituted pyrrolidine/piperidine acs.org
Aza-Claisen RearrangementN-allyl ynamidePd(PPh₃)₄ or heatCyclopentenimine nih.gov

Synthesis of Advanced Intermediates and Analogs through Selective Functionalization

The selective functionalization of the this compound framework allows for the synthesis of a wide array of advanced intermediates and structural analogs.

A powerful strategy for derivatization is the direct allylic C-H amination . A dual-catalyst system, combining visible-light photocatalysis and cobalt catalysis, enables the direct coupling of terminal alkenes with free amines at the more sterically hindered position to form branched allylic amines. nih.gov This method is significant as it allows for the use of strongly coordinating aliphatic amines, which are often challenging substrates. nih.gov

Palladium-catalyzed amination reactions are also highly effective for functionalizing allylic systems. For instance, the palladium-catalyzed cyclization amination of propargylamines and 1,3-dienes can yield chloromethylene pyrrolidines. researchgate.net Another approach involves the oxidative amination of unactivated olefins with primary aliphatic amines, catalyzed by a palladium complex with a bidentate phosphine (B1218219) ligand and duroquinone, to produce secondary allylic amines with high regio- and stereoselectivity. organic-chemistry.org

Olefin metathesis provides a versatile method for modifying the alkenyl portion of this compound. Cross-metathesis reactions can be employed to introduce new functional groups. beilstein-journals.org While the presence of amines can sometimes deactivate ruthenium-based metathesis catalysts, strategies such as using ammonium salts or employing specific catalyst systems can overcome this limitation. beilstein-journals.orgresearchgate.net Ring-closing metathesis (RCM) of diene-containing analogs is also a powerful tool for creating macrocyclic structures. nih.gov

Furthermore, hydroamination of dienes catalyzed by transition metal complexes offers a route to synthesize more complex allylic amines. Rhodium(I) complexes with carbodicarbene-based pincer ligands have been shown to catalyze the intermolecular hydroamination of 1,3-dienes with high site selectivity. organic-chemistry.org Gold(I)/menthol cooperative catalysis can also be used for the regio- and enantioselective hydroamination of dienes. nih.gov

Table 2: Methods for Selective Functionalization of Allylic Amines

Functionalization MethodCatalyst/ReagentKey TransformationProduct TypeRef.
Allylic C-H AminationVisible light, Co-catalyst, AmineC-H bond converted to C-N bondBranched tertiary allylic amine nih.gov
Palladium-Catalyzed AminationPd catalyst, Phosphine ligand, OxidantAlkene aminationSubstituted allylic amine organic-chemistry.org
Olefin Cross-MetathesisRuthenium catalyst (e.g., Grubbs catalyst)Alkene modificationFunctionalized allylic amine beilstein-journals.org
Rh-Catalyzed HydroaminationRh(I) pincer complexDiene aminationSubstituted allylic amine organic-chemistry.org
Gold-Catalyzed HydroaminationGold(I) complex, MentholDiene aminationChiral pyrrolidine/piperidine nih.gov

Advanced Applications and Future Research Directions for N,n,2 Trimethylhept 1 En 3 Amine in Academic Contexts

Potential as a Chiral Ligand or Catalyst Precursor

The presence of a stereogenic center and a nitrogen lone pair makes N,N,2-Trimethylhept-1-en-3-amine a compelling candidate for use in asymmetric catalysis. Chiral amines are foundational to the synthesis of enantiomerically pure compounds, serving as chiral auxiliaries, bases, or ligands for metal catalysts. sigmaaldrich.comsigmaaldrich.com

Future research could focus on the coordination of this compound to various transition metals, such as rhodium, palladium, or iridium, which are commonly used in asymmetric hydrogenation and C-C bond-forming reactions. youtube.com The steric and electronic properties imparted by the trimethyl and heptenyl groups could create a unique chiral pocket around the metal center, potentially leading to high levels of enantioselectivity in catalytic transformations. The development of related chiral N,N'-dioxide ligands from amino acids and amines has demonstrated the potential for conformationally flexible ligands to achieve exceptional stereocontrol in a variety of asymmetric reactions. nih.gov

Table 1: Potential Metal Complexes and Catalytic Applications

Metal CenterPotential Ligand TypeTarget Asymmetric Reaction
Rhodium (Rh)Bidentate P,N-ligand (after modification)Asymmetric Hydrogenation
Palladium (Pd)Monodentate or Bidentate N-ligandAsymmetric Allylic Alkylation
Iridium (Ir)Chiral Amine LigandAsymmetric Transfer Hydrogenation
Copper (Cu)Chiral Amine LigandAsymmetric Conjugate Addition

Role as a Building Block in Complex Molecule Synthesis

Chiral amines are invaluable intermediates in the synthesis of complex natural products and pharmaceuticals. nih.govnih.gov The dual functionality of this compound, possessing both an amine and a reactive alkene, offers multiple points for synthetic elaboration.

The allylic amine moiety can participate in a variety of transformations. For instance, the double bond could be subjected to epoxidation, dihydroxylation, or ozonolysis to introduce further functionality. The amine itself can be quaternized to form ammonium (B1175870) salts or undergo N-dealkylation to yield the corresponding secondary amine, opening up further synthetic pathways. google.com The synthesis of chiral homoallylic amines is a key step in the creation of various nitrogen-containing natural products. beilstein-journals.org

Table 2: Potential Synthetic Transformations of this compound

Reagent/Reaction TypeFunctional Group TargetedPotential Product Class
m-CPBA or other epoxidizing agentsAlkeneChiral Epoxy-amines
OsO₄/NMOAlkeneChiral Amino-diols
O₃ then Me₂SAlkeneChiral Amino-aldehydes/ketones
acs.orgacs.org-Sigmatropic Rearrangement (e.g., Overman)Allylic AmineRearranged Chiral Amides
Ring-Closing Metathesis (with another alkene)AlkeneFunctionalized Nitrogen Heterocycles

Exploration of Novel Reactivity Patterns for Unsaturated Amines

The interplay between the tertiary amine and the adjacent double bond in this compound could lead to novel reactivity. acs.org Research in this area could investigate intramolecular reactions, such as cyclizations initiated by the amine acting as an internal nucleophile or base.

Furthermore, the electronic nature of the tertiary amine can influence the reactivity of the alkene in electrophilic additions or in reactions involving transition metal catalysts. The development of catalytic systems that exploit this intramolecular interaction could lead to new, highly selective synthetic methods. The reactivity of amines is similar to that of ammonia, making them basic and nucleophilic. libretexts.org Aromatic amines, in particular, are highly reactive in electrophilic aromatic substitution. nih.gov

Development of Sustainable Synthetic Routes to Related Amine Compounds

The synthesis of this compound itself, and structurally related compounds, presents an opportunity for the development of green and efficient synthetic methodologies. organic-chemistry.org Potential routes could involve the asymmetric allylation of imines or the reductive amination of unsaturated ketones. youtube.combeilstein-journals.org

Future work could focus on catalytic methods that minimize waste and utilize readily available starting materials. For example, borrowing from established methods, a possible synthesis could involve the asymmetric reduction of a corresponding enone followed by stereospecific displacement of a hydroxyl group to install the amine. youtube.com The development of catalytic methods for the N-methylation of amines using environmentally benign carbon sources is also an active area of research. nih.gov

Application in Materials Science Research (e.g., Polymer Chemistry)

Amines are versatile functional groups for the synthesis of advanced materials. nanosoftpolymers.com The vinyl group in this compound makes it a potential monomer for polymerization reactions. The resulting polymer would feature pendant chiral tertiary amine groups, which could impart unique properties to the material.

Such polymers could find applications as chiral stationary phases in chromatography, as supports for catalysts, or as materials with interesting optical or electronic properties. The synthesis of amine-functionalized diene-based polymers has been explored for applications such as gene delivery vectors. acs.org Furthermore, post-polymerization modification of polymers with amine functionalities is a powerful strategy for creating value-added materials. nih.gov The polymerization of allyl monomers can proceed through various mechanisms, including radical-mediated cyclization. nih.gov

Table 3: Potential Polymer-Related Research Directions

Research AreaPotential Role of this compoundPotential Application
Polymer SynthesisChiral MonomerChiral Polymers, Functional Materials
Material FunctionalizationSurface ModifierChiral Recognition Surfaces
CatalysisPolymeric Ligand/SupportRecyclable Asymmetric Catalysts
Biomedical MaterialsComponent of CopolymersDrug Delivery, Biocompatible Coatings

Interdisciplinary Research with Theoretical Chemistry and Computational Design

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound. nih.gov Density Functional Theory (DFT) calculations could be employed to:

Predict Conformational Preferences: Determine the most stable conformations of the molecule and its metal complexes.

Model Transition States: Elucidate the mechanisms of potential catalytic reactions and understand the origins of stereoselectivity. acs.org

Simulate Polymer Properties: Predict the bulk properties of polymers derived from this monomer.

A synergistic approach, combining theoretical predictions with experimental validation, would accelerate the discovery of new applications for this compound and related compounds. Theoretical studies on the reactivity of amines can provide valuable insights into their reaction mechanisms. researchgate.net

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